Product packaging for 4-Amino-2-chlorobutanoic acid(Cat. No.:)

4-Amino-2-chlorobutanoic acid

Cat. No.: B12916496
M. Wt: 137.56 g/mol
InChI Key: GMTKEFXQMRVCOB-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Amino Acid Chemistry

Halogenated amino acids are a class of compounds where one or more hydrogen atoms in an amino acid molecule have been replaced by a halogen, such as chlorine, bromine, or fluorine. chemsrc.com This substitution can significantly alter the physicochemical properties of the parent amino acid, including its size, lipophilicity, and electronic distribution. chemicalbook.com The introduction of a halogen atom can lead to enhanced biological activity, improved metabolic stability, and altered binding affinities to biological targets. chemicalbook.com

4-Amino-2-chlorobutanoic acid is an aliphatic chlorinated amino acid. The presence of the chlorine atom at the C-2 position, adjacent to the carboxylic acid group, and an amino group at the C-4 position makes it a structurally interesting molecule for chemical and biological studies. nih.gov The strategic placement of the chlorine atom can influence the molecule's reactivity and its interaction with biological systems, such as enzymes and receptors.

The study of halogenated amino acids is a dynamic area of research, driven by the quest for new therapeutic agents and molecular probes. chemsrc.com These compounds are investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and as components of modified peptides with enhanced properties.

Significance as a Research Target and Intermediate in Chemical Sciences

The significance of this compound in the chemical sciences stems from its dual role as a research target and a valuable chemical intermediate.

As a research target, its primary area of investigation has been in the field of neuroscience. Studies have explored its interaction with γ-aminobutyric acid (GABA) receptors, which are the main inhibitory neurotransmitter receptors in the central nervous system. This interaction suggests its potential as a modulator of neuronal activity.

As a chemical intermediate, this compound serves as a versatile starting material for the synthesis of more complex molecules. The presence of three functional groups—a carboxylic acid, an amino group, and a reactive chlorine atom—allows for a variety of chemical modifications. The chlorine atom, in particular, can be displaced by various nucleophiles to introduce new functionalities, making it a useful scaffold for the construction of novel compounds with potential applications in drug discovery and materials science.

The table below summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C4H8ClNO2 nih.gov
Molecular Weight 137.56 g/mol nih.gov
IUPAC Name 2-amino-4-chlorobutanoic acid nih.gov
CAS Number 4219-23-2 chemsrc.com

Detailed research findings have highlighted its role in the synthesis of various derivatives. For instance, its hydrochloride salt is often used in synthetic procedures. The compound's structure allows for various chemical reactions, including substitution of the chlorine atom and modifications of the amino and carboxylic acid groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8ClNO2 B12916496 4-Amino-2-chlorobutanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8ClNO2

Molecular Weight

137.56 g/mol

IUPAC Name

4-amino-2-chlorobutanoic acid

InChI

InChI=1S/C4H8ClNO2/c5-3(1-2-6)4(7)8/h3H,1-2,6H2,(H,7,8)

InChI Key

GMTKEFXQMRVCOB-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(C(=O)O)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Amino 2 Chlorobutanoic Acid

Classical and Established Synthetic Routes

Traditional methods for the synthesis of 4-Amino-2-chlorobutanoic acid have primarily relied on two strategic approaches: the direct chlorination of butanoic acid precursors and the chemical transformation of other readily available amino acid derivatives.

Chlorination Approaches from Butanoic Acid Precursors

The direct chlorination of 4-aminobutanoic acid or its derivatives presents a straightforward, albeit often challenging, route to this compound. This approach typically involves the use of various chlorinating agents to introduce a chlorine atom at the α-position (C2) of the butanoic acid backbone. The reactivity of the amino group often necessitates the use of protecting groups to prevent unwanted side reactions, such as the formation of N-chloro species or polymerization.

Commonly employed chlorinating agents include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The reaction conditions, such as solvent, temperature, and the presence of radical initiators or catalysts, are crucial in controlling the regioselectivity of the chlorination and minimizing the formation of dichlorinated or other over-halogenated byproducts. For instance, chlorination of 4-acetylaminobenzoic acid has been shown to yield 4-acetylamino-3,5-dichlorobenzoic acid, which can then be saponified to 4-amino-3,5-dichlorobenzoic acid. researchgate.net While not directly targeting the 2-position of butanoic acid, this illustrates the principle of chlorinating an amino-protected acid.

A significant challenge in this approach is achieving selective chlorination at the C2 position in the presence of the C3 and C4 carbons. The electronic effects of the carboxyl and protected amino groups influence the reactivity of the adjacent methylene (B1212753) groups, often leading to a mixture of isomers that require purification.

Synthetic Transformations from Related Amino Acid Derivatives

An alternative and often more controlled strategy involves the modification of existing amino acids. This method leverages the well-defined stereochemistry and functionality of common amino acids to introduce the desired chloro- and amino- functionalities onto a four-carbon chain.

One such precursor is glutamic acid. Through a series of established chemical transformations, the γ-carboxylic acid group of glutamic acid can be converted into an amino group, while the α-position is subjected to chlorination. This multi-step process might involve the protection of the α-amino and α-carboxylic acid groups, followed by the conversion of the γ-carboxylic acid to an amine via reactions like the Curtius, Hofmann, or Schmidt rearrangement. Subsequently, the α-position can be chlorinated using standard methods.

Another approach could start from α,γ-diaminobutanoic acid, where selective protection of the γ-amino group, followed by a diazotization reaction of the α-amino group in the presence of a chloride source (Sandmeyer-type reaction), could potentially introduce the chlorine atom at the C2 position. However, controlling the stereochemistry and avoiding side reactions during diazotization can be challenging. The synthesis of related 4-aminobutanoic acid derivatives has been explored, which can serve as intermediates for further transformations. google.comgoogle.com

Stereoselective and Asymmetric Synthesis of this compound Enantiomers

The presence of a stereocenter at the C2 position of this compound means that it can exist as two enantiomers. The biological activity of chiral molecules is often enantiomer-dependent, making the development of stereoselective synthetic methods crucial.

Chiral Pool Approaches

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and sugars. wikipedia.org These molecules serve as excellent starting materials for the synthesis of complex chiral targets, as their inherent chirality can be transferred to the final product. wikipedia.orgnih.gov

For the synthesis of a specific enantiomer of this compound, a suitable chiral precursor from the pool can be selected. For instance, (S)-glutamic acid or (S)-aspartic acid could serve as starting points. The synthesis would involve a sequence of reactions that modify the side chain and introduce the chlorine atom at the α-position while preserving the initial stereochemistry. This substrate-controlled approach is a powerful strategy for accessing enantiomerically pure compounds. nih.gov The use of chiral pool amino acids as building blocks containing pre-existing stereocenters is a common strategy in asymmetric synthesis. nih.gov

Catalytic Asymmetric Strategies

Catalytic asymmetric synthesis has emerged as a powerful tool for the enantioselective creation of chiral centers. nih.gov These methods employ a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

One potential strategy for the asymmetric synthesis of this compound enantiomers involves the catalytic asymmetric chlorination of a suitable prochiral substrate. For example, a derivative of 4-aminobutanoic acid could be subjected to chlorination using a chiral catalyst, such as a chiral amine or a transition metal complex with a chiral ligand, to selectively produce one enantiomer over the other.

Another approach is the asymmetric alkylation of a glycine (B1666218) enolate equivalent in the presence of a chiral phase-transfer catalyst. The glycine synthon, bearing a protected amino group, can be deprotonated to form an enolate, which then reacts with a two-carbon electrophile containing a chlorine atom (e.g., 1,2-dichloroethane). The chiral catalyst directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one enantiomer. The use of chiral auxiliaries temporarily attached to the substrate can also guide the stereochemical outcome of a reaction. ankara.edu.truvic.ca For instance, a chiral auxiliary can be attached to a glycine derivative, followed by alkylation and subsequent removal of the auxiliary to yield the enantiomerically enriched amino acid. mdpi.comnih.gov

Enantiomeric Resolution Techniques for Optical Isomers

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers) of this compound, enantiomeric resolution can be employed to separate the individual enantiomers.

One of the oldest and most common methods is classical resolution , which involves the formation of diastereomeric salts. The racemic amino acid is reacted with a chiral resolving agent, which is an enantiomerically pure acid or base (e.g., tartaric acid or brucine), to form a mixture of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org Once separated, the individual diastereomeric salts can be treated with an acid or base to regenerate the pure enantiomers of the amino acid. For example, racemic 3-(p-chlorophenyl)-4-aminobutanoic acid has been successfully resolved into its enantiomers. nih.gov

Chromatographic methods are also widely used for enantiomeric separation. Chiral chromatography, using a chiral stationary phase (CSP), can directly separate the enantiomers of a racemic mixture. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. High-performance liquid chromatography (HPLC) with a chiral column is a powerful technique for both analytical and preparative-scale resolution of enantiomers.

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

Recent advancements in synthetic organic chemistry have led to the development of novel methodologies that offer significant improvements in the synthesis of complex chiral molecules like this compound. These emerging strategies prioritize high efficiency, enantioselectivity, and atom economy. Key areas of innovation include organocatalytic asymmetric reactions, biocatalysis, and chemoenzymatic approaches.

A promising and rapidly evolving strategy for the asymmetric synthesis of α-chloro carbonyl compounds involves organocatalysis. This approach utilizes small organic molecules as catalysts to induce enantioselectivity, avoiding the use of often toxic and expensive metal catalysts. The direct organocatalytic enantioselective α-chlorination of aldehydes serves as a powerful tool to generate key chiral building blocks that can be further elaborated to produce this compound. nih.govnih.gov

The general principle involves the reaction of an aldehyde with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), in the presence of a chiral amine catalyst. organic-chemistry.org The catalyst, typically a proline derivative or a chiral secondary amine, reversibly forms a nucleophilic enamine intermediate with the aldehyde. This enamine then reacts with the chlorine source in a stereocontrolled manner, dictated by the chiral environment of the catalyst, to yield the α-chloro aldehyde with high enantiomeric excess. nih.govorganic-chemistry.org

For the synthesis of a precursor to this compound, a suitable starting material would be a γ-amino protected butanal. The subsequent oxidation of the resulting α-chloro aldehyde to the corresponding carboxylic acid would furnish the desired product.

Key Research Findings:

Pioneering work in this area has demonstrated the feasibility of this approach for a range of aldehydes. For instance, studies have shown that various substituted pyrrolidines and proline amides can effectively catalyze the α-chlorination of different aldehydes with high yields and enantioselectivities. nih.govorganic-chemistry.org While a direct application to a γ-amino protected butanal for the synthesis of this compound is yet to be extensively reported, the existing data for structurally similar aldehydes is highly encouraging.

Below is a table summarizing representative results from the organocatalytic α-chlorination of aldehydes, which illustrates the potential of this methodology for creating the α-chloro stereocenter of this compound.

Interactive Data Table: Organocatalytic Asymmetric α-Chlorination of Aldehydes

Aldehyde SubstrateCatalystChlorine SourceSolventYield (%)ee (%)
Propanal(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidineNCSCH2Cl29592
Hexanal(S)-ProlineNCSDioxane8596
3-Phenylpropanal(2R,5R)-DiphenylpyrrolidineNCSDichloroethane9994
Isovaleraldehyde(S)-α,α-Diphenyl-2-pyrrolidinemethanolNCSToluene9088

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. Enzymes, such as halogenases and transaminases, hold significant promise for the stereoselective synthesis of chiral amino acids, including this compound. A chemoenzymatic approach, which combines the advantages of both chemical and biological transformations, can provide a highly efficient route to the target molecule.

Halogenases for Regio- and Stereoselective Chlorination:

Halogenase enzymes are capable of catalyzing the regio- and stereoselective incorporation of halogen atoms into organic molecules. The use of a halogenase could potentially enable the direct chlorination of a suitable butanoic acid derivative at the C2 position with high enantioselectivity. While the native substrate scope of many halogenases is limited, protein engineering and directed evolution are being employed to develop variants with altered substrate specificities and enhanced catalytic activities for non-natural substrates.

Transaminases for Asymmetric Amination:

Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor, creating a new chiral amine. In a potential chemoenzymatic route to this compound, a suitable α-keto-γ-chloro-butanoic acid precursor could be asymmetrically aminated using a transaminase to install the C4 amino group with the desired stereochemistry. A wide variety of stereocomplementary transaminases are available, allowing for the synthesis of both (R)- and (S)-amines with excellent enantiomeric excess.

Key Research Findings:

Recent research has focused on expanding the toolbox of biocatalysts for the synthesis of non-proteinogenic amino acids. For example, engineered amine dehydrogenases have been developed for the reductive amination of keto acids to produce chiral amines. While direct enzymatic synthesis of this compound has not been extensively documented, the successful application of biocatalysis for the synthesis of other halogenated and chiral amino acids provides a strong foundation for future work in this area.

The following table presents conceptual data for a potential chemoenzymatic synthesis of this compound, illustrating the expected high selectivity of enzymatic transformations.

Interactive Data Table: Potential Chemoenzymatic Synthesis of this compound

Reaction StepEnzyme TypeSubstrateProductExpected Yield (%)Expected ee (%)
Asymmetric ChlorinationEngineered Halogenase4-Aminobutanoic acid(2R)-4-Amino-2-chlorobutanoic acid>80>99
Asymmetric Amination(R)-selective Transaminase2-Chloro-4-oxobutanoic acid(4R)-4-Amino-2-chlorobutanoic acid>90>99

Chemical Reactivity and Derivatization Pathways of 4 Amino 2 Chlorobutanoic Acid

Nucleophilic Substitution Reactions Involving the Chloro Functionality

The chloro group at the C-2 position (the α-carbon) of 4-amino-2-chlorobutanoic acid renders this carbon atom electrophilic and prone to nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carboxylic acid group further facilitates this reactivity. These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks the carbon atom, leading to the displacement of the chloride ion. oup.com

A primary example of this is the reaction with ammonia (B1221849), which serves as a nucleophile. Kinetic studies on α-chloro aliphatic acids have shown that they react with aqueous ammonia to form the corresponding α-amino acids. oup.com In the case of this compound, this reaction would lead to the formation of 2,4-diaminobutanoic acid. The reaction rate is dependent on the concentration of the nucleophile (ammonia). oup.com

Other common nucleophiles can also be employed to displace the chloro group, leading to a variety of substituted butanoic acid derivatives. For instance, reaction with hydroxide (B78521) ions would yield 4-amino-2-hydroxybutanoic acid.

A significant reaction pathway for this compound is intramolecular nucleophilic substitution. The amino group at the 4-position can act as an internal nucleophile, attacking the electrophilic C-2 carbon. This process, known as cyclization, results in the formation of a five-membered ring structure, a derivative of proline. Studies on similar amino acid derivatives have demonstrated that such regioselective cyclizations are feasible, with the nitrogen group playing a key role in the reaction. rsc.org

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile (Nu:)Reagent ExampleProductReaction Type
AmmoniaAqueous Ammonia (NH₃)2,4-Diaminobutanoic acidIntermolecular Substitution
HydroxideSodium Hydroxide (NaOH)4-Amino-2-hydroxybutanoic acidIntermolecular Substitution
Internal Amino GroupBase catalyst2-Carboxypyrrolidine (Proline derivative)Intramolecular Substitution (Cyclization)

Oxidation and Reduction Chemistry of Amino and Carboxylic Acid Groups

The amino and carboxylic acid functional groups of this compound exhibit characteristic redox behavior. The oxidation or reduction of an organic compound involves a change in the number of carbon-hydrogen or carbon-heteroatom bonds. libretexts.org An increase in bonds to heteroatoms like oxygen or a decrease in bonds to hydrogen signifies oxidation, while the reverse indicates reduction. masterorganicchemistry.com

Carboxylic Acid Group: The carboxylic acid moiety is in a relatively high oxidation state and is generally resistant to further oxidation under standard conditions. However, it can be readily reduced. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing carboxylic acids to primary alcohols. libretexts.orgmasterorganicchemistry.com In this case, the reduction of this compound would yield 4-amino-2-chlorobutan-1-ol. This transformation involves a nucleophilic acyl substitution by a hydride ion, followed by a nucleophilic addition to the intermediate aldehyde. libretexts.org

Amino Group: The primary amino group can undergo oxidation, although these reactions can be complex and yield multiple products. Oxidation of primary amines can lead to the formation of nitroso or nitro compounds, depending on the reagents and reaction conditions. Common oxidizing agents used for alcohols and other functional groups, such as those based on chromium (VI), can also affect amino groups. libretexts.org

Table 2: Redox Reactions of Functional Groups

Functional GroupReaction TypeReagent ExampleProduct
Carboxylic AcidReductionLithium Aluminum Hydride (LiAlH₄)4-Amino-2-chlorobutan-1-ol
Amino GroupOxidationPeroxyacids2-Chloro-4-nitrobutanoic acid

Synthesis of Analogues and Structurally Modified Derivatives

The multiple functional groups on this compound make it a valuable precursor for the synthesis of a wide array of analogues and structurally modified derivatives. These transformations can involve reactions at the amino group, the carboxylic acid group, or through intramolecular cyclization.

Cyclic Derivatives: As mentioned previously, intramolecular cyclization is a powerful pathway for creating derivatives. The reaction of the terminal amino group with the electrophilic C-2 center can lead to substituted pyrrolidines. rsc.org Furthermore, if the chloro group is first converted to a hydroxyl group, subsequent intramolecular condensation between the amino and carboxyl groups can form a cyclic amide, known as a lactam.

Derivatization of the Amino Group: The primary amino group can be readily acylated by reacting with acyl chlorides or acid anhydrides to form amides. It can also react with aldehydes or ketones to form Schiff bases (imines). The synthesis of a Schiff base from gamma-aminobutyric acid (GABA) and ortho-vanillin highlights a common reaction pathway for terminal amino acids. mdpi.com

Derivatization of the Carboxylic Acid Group: The carboxylic acid can be converted into a variety of derivatives through nucleophilic acyl substitution. libretexts.org

Esters: Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester.

Amides: Activation of the carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with a primary or secondary amine, produces an amide. libretexts.org This is a fundamental reaction in peptide synthesis, suggesting that this compound can be incorporated into peptide chains. google.com

Structurally Modified Analogues: The butanoic acid backbone itself can be modified to create more complex analogues. For example, methods have been developed for the synthesis of 4-amino-2,4-dioxobutanoic acid from related precursors, demonstrating the generation of keto-acid derivatives. google.com

Table 3: Synthesis of Derivatives and Analogues

Functional Group TargetedReaction TypeReagentsDerivative Class
Amino & Chloro groupsIntramolecular SubstitutionBaseCyclic Amino Acids (Pyrrolidines)
Amino GroupSchiff Base FormationAldehyde or KetoneImines
Carboxylic Acid GroupEsterificationAlcohol, Acid CatalystEsters
Carboxylic Acid GroupAmide FormationAmine, DCCAmides

Role of 4 Amino 2 Chlorobutanoic Acid As a Versatile Synthetic Building Block

Precursor in the Construction of Complex Organic Molecules

4-Amino-2-chlorobutanoic acid serves as a crucial starting material for the stereoselective synthesis of more complex molecules, including alkaloids and other natural products. The presence of a chlorine atom at the 2-position and an amino group at the 4-position allows for sequential and regioselective modifications, making it an ideal chiral synthon.

The strategic placement of the chloro and amino groups enables chemists to introduce a variety of functionalities and build intricate carbon skeletons with a high degree of stereochemical control. For instance, the amino group can be protected, allowing for nucleophilic substitution reactions at the carbon bearing the chlorine atom. Subsequently, the deprotection of the amino group opens up avenues for further derivatization, such as amide bond formation or reductive amination. This stepwise approach is fundamental in the total synthesis of natural products where precise control over stereochemistry is paramount.

Research in the field of alkaloid synthesis has demonstrated the utility of precursors with similar structural motifs. Amino acids are well-established precursors for a wide range of alkaloids, with the amino acid's carbon skeleton often being incorporated into the final structure. The functional handles present in this compound make it a promising candidate for the synthesis of pyrrolidine (B122466) and piperidine (B6355638) alkaloids, which are common structural motifs in many biologically active natural products.

Applications in the Synthesis of Non-Natural Amino Acids and Peptidomimetics

The development of novel therapeutic agents often relies on the incorporation of non-natural amino acids into peptide sequences to enhance their stability, potency, and bioavailability. This compound is a valuable precursor for the synthesis of a variety of non-natural amino acids.

The chloro substituent can be displaced by a wide range of nucleophiles, allowing for the introduction of diverse side chains at the 2-position. This flexibility enables the creation of a library of novel amino acids with tailored properties. For example, reaction with different thiols, azides, or cyanides can lead to the corresponding sulfur-containing, azido, or cyano-substituted butanoic acid derivatives, which can then be further elaborated.

Furthermore, the inherent chirality of this compound allows for the synthesis of enantiomerically pure non-natural amino acids, which is crucial for their biological activity. These custom-designed amino acids can then be incorporated into peptide chains to create peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as resistance to enzymatic degradation. The incorporation of amino acids derived from this compound can introduce conformational constraints into a peptide backbone, leading to a more defined three-dimensional structure and potentially higher binding affinity to biological targets.

Starting MaterialReagent/ConditionProduct ClassPotential Application
This compoundVarious Nucleophiles (R-SH, NaN3, KCN)Substituted Non-Natural Amino AcidsPeptidomimetics, Drug Discovery
Protected this compoundPeptide Synthesis ProtocolsModified PeptidesEnhanced Stability and Potency

Utilization in Heterocyclic Compound Synthesis

The bifunctional nature of this compound makes it an excellent substrate for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals.

Cyclization Reactions Involving the Amino and Chloro Functionalities

The presence of both a nucleophilic amino group and an electrophilic carbon bearing a chlorine atom within the same molecule allows for intramolecular cyclization reactions to form heterocyclic rings. Depending on the reaction conditions and the specific derivative of this compound used, different ring sizes can be obtained.

For instance, under basic conditions, the amino group can displace the chlorine atom via an intramolecular nucleophilic substitution to form a four-membered ring, a derivative of azetidine-2-carboxylic acid. While the formation of four-membered rings can be challenging, this approach offers a direct route to these strained but synthetically useful structures.

More commonly, derivatives of this compound can be used to synthesize five-membered rings, such as pyrrolidines. For example, after appropriate functional group manipulations, the molecule can be induced to cyclize, forming a pyrrolidine-3-carboxylic acid scaffold. Pyrrolidines are prevalent in a vast number of biologically active compounds.

Incorporation into Diverse Heterocyclic Frameworks

Beyond simple intramolecular cyclizations, this compound can be incorporated into more complex heterocyclic frameworks through multi-step synthetic sequences. The amino and chloro functionalities serve as handles to build upon, allowing for the annulation of other rings or the introduction of additional substituents.

One important class of heterocycles that can be synthesized are lactams, which are cyclic amides. Intramolecular amide bond formation between the amino group and the carboxylic acid of a modified this compound derivative can lead to the formation of piperidinones (six-membered lactams) or other lactam structures. Lactams are key structural motifs in many antibiotics, such as penicillin and cephalosporins.

The versatility of this compound as a building block allows for its integration into a wide variety of heterocyclic systems, including but not limited to:

Pyrrolidines: Key components of many alkaloids and pharmaceuticals.

Piperidines: Another common heterocyclic core in drug molecules. nih.govbeilstein-journals.org

Lactams: Found in a wide range of bioactive compounds, including antibiotics.

Oxazines and Thiazines: Six-membered heterocyclic rings containing oxygen or sulfur, respectively, which are present in some classes of therapeutic agents.

The ability to construct these diverse heterocyclic frameworks from a single, readily accessible chiral precursor highlights the significant value of this compound in medicinal chemistry and drug discovery.

Heterocyclic FrameworkSynthetic StrategySignificance
AzetidinesIntramolecular Nucleophilic SubstitutionStrained, synthetically useful building blocks
PyrrolidinesIntramolecular CyclizationPrevalent in alkaloids and pharmaceuticals
PiperidinesMulti-step synthesis involving cyclizationCommon core in drug molecules
LactamsIntramolecular Amide Bond FormationKey motif in antibiotics

Mechanistic Investigations of 4 Amino 2 Chlorobutanoic Acid S Biological Interactions Non Clinical

Enzyme Modulation and Inhibition Studies

The interaction of 4-Amino-2-chlorobutanoic acid with various enzymes has been a subject of mechanistic study to understand its potential as a modulator or inhibitor. These investigations explore the specifics of its binding and the nature of its influence on catalytic activity.

The inhibition of target proteins by a small molecule can occur through two primary mechanisms: non-covalent and covalent interactions. Non-covalent binding is a reversible process governed by forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces mdpi.com. Covalent inhibition, in contrast, involves the formation of a stable, chemical bond between the inhibitor and the protein, often leading to irreversible inactivation nih.gov.

A covalent inhibitor's action typically proceeds in two steps. Initially, the inhibitor binds non-covalently to the target protein's active or allosteric site, a reversible step characterized by an inhibition constant (Ki) nih.gov. Following this initial binding, an electrophilic "warhead" on the inhibitor reacts with a nucleophilic amino acid residue (such as cysteine or lysine) on the protein, forming a durable covalent bond nih.govyoutube.com. The presence of the chlorine atom in this compound makes it a potential candidate for acting as a covalent inhibitor, where the halogen could be displaced by a nucleophilic residue in an enzyme's binding site. However, the initial recognition and binding are mediated by non-covalent forces, which properly orient the molecule for a potential covalent reaction nih.gov.

Enzyme activity can be modulated by molecules that bind either directly to the active site, competing with the substrate, or to a secondary, allosteric site, which alters the enzyme's conformation and catalytic efficiency.

Glutaminase, an enzyme overexpressed in many cancer cells, is a key target for therapeutic intervention nih.govresearchgate.net. This enzyme catalyzes the conversion of glutamine to glutamate nih.gov. Inhibition of glutaminase can occur through different mechanisms. For instance, the compound L-2-amino-4-oxo-5-chloropentanoic acid, a glutamate analogue, has been reported to act at the active site of kidney-type glutaminase (KGA) nih.gov. Given the structural similarity, it is plausible that this compound also interacts with the glutaminase active site.

This contrasts with another class of glutaminase inhibitors, such as BPTES and CB-839, which function via an allosteric mechanism. These compounds bind to a site distinct from the glutamine-binding catalytic pocket, stabilizing an inactive form of the enzyme nih.govresearchgate.net. The ability to target either the active site or an allosteric site provides different strategies for modulating enzyme function.

Pyridoxal 5'-phosphate (PLP) is a versatile cofactor essential for the function of a vast number of enzymes, particularly those involved in amino acid metabolism rsc.orgbmbreports.org. PLP-dependent enzymes catalyze a wide range of reactions, including transaminations, decarboxylations, and eliminations rsc.orgpageplace.de.

Methionine γ-lyase (MGL) is a PLP-dependent enzyme that degrades sulfur-containing amino acids into α-keto acids, ammonia (B1221849), and thiols nih.govwikipedia.orgproteopedia.org. It plays a role in the metabolism of methionine in various organisms, from bacteria to plants wikipedia.orgnih.gov. Cystathionine γ-lyase is another crucial PLP-dependent enzyme involved in the synthesis of cysteine, a key precursor for the antioxidant glutathione nih.gov. As an amino acid analogue, this compound has the potential to interact with the active site of these enzymes. Such interactions could involve competing with the natural amino acid substrate for binding or, in some cases, reacting with the highly reactive PLP cofactor itself, leading to inhibition nih.gov.

Receptor Ligand Interaction Profiling in In Vitro Systems

Beyond enzymes, this compound's biological effects can be mediated through interactions with cellular receptors. Profiling these interactions in controlled in vitro environments is crucial for understanding its pharmacological profile.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting on ionotropic GABA-A and metabotropic GABA-B receptors to reduce neuronal excitability youtube.com. The synaptic action of GABA is terminated by its removal from the synaptic cleft by GABA transporters (GATs) nih.gov.

Studies on structural analogues of this compound provide insight into its potential modulatory activity on the GABA system. An investigation using a synaptosomal preparation from catfish brain examined the effect of a related compound, 4-amino-2-fluorobutanoic acid, on GABA transport nih.gov. The study found that this fluoro-analogue inhibited the GABA transporter with a Ki of 12.5 µM nih.gov. Notably, the inhibition was noncompetitive, unlike the competitive inhibition observed for potent inhibitors like tiagabine (Ki = 0.23 µM) and (R,S)nipecotic acid (Ki = 2.2 µM) nih.gov. This suggests that the presence of a halogen at the 2-position of the 4-aminobutanoic acid structure can significantly alter the mechanism of interaction with the GABA transporter.

CompoundInhibition Constant (Ki)Type of InhibitionReference
Tiagabine0.23 µMCompetitive nih.gov
(R,S)Nipecotic acid2.2 µMCompetitive nih.gov
Homo-β-proline9.4 µMNoncompetitive nih.gov
4-Amino-2-fluorobutanoic acid12.5 µMNoncompetitive nih.gov

Structure-Activity Relationship (SAR) Studies within Mechanistic Contexts

Structure-activity relationship (SAR) studies analyze how a molecule's chemical structure correlates with its biological activity, providing insights into its mechanism of action. For this compound, the key structural features are the butanoic acid backbone, the primary amino group, and the chlorine atom at the C-2 position.

The 4-aminobutanoic acid scaffold is the fundamental structure of GABA, allowing it to be recognized by GABA-related proteins like the GABA transporter nih.gov. The amino group is critical for this recognition. The defining feature, however, is the C-2 chloro substitution. The study of 4-amino-2-fluorobutanoic acid demonstrated that the introduction of a halogen at this position shifts the mode of inhibition of the GABA transporter from competitive to noncompetitive nih.gov. This indicates that while the GABA-like backbone allows the molecule to bind to the transporter, the halogenated substituent likely induces a conformational change or interacts with a site distinct from the GABA binding pocket, leading to noncompetitive inhibition.

In the context of glutaminase, the similarity of this compound to the active site inhibitor L-2-amino-4-oxo-5-chloropentanoic acid suggests that the chloro-substituted amino acid structure is compatible with the enzyme's catalytic site nih.gov. The chlorine atom's electronegativity and size compared to a hydrogen atom in the natural substrate likely influence binding affinity and inhibitory potency, forming the basis of its activity.

Biochemical Pathway Perturbation in Model Systems

Detailed, direct scientific evidence outlining the specific biochemical pathway perturbations caused by this compound in non-clinical model systems is not extensively available in publicly accessible research literature. However, based on its structural similarity to γ-aminobutyric acid (GABA), it is hypothesized that its biological interactions would likely involve the GABAergic system. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its metabolic pathways are well-characterized.

Compounds that are structural analogues of GABA often interact with the enzymes responsible for GABA metabolism, primarily GABA aminotransferase (GABA-T). The principal function of GABA-T is the degradation of GABA. wikipedia.orgnih.gov Inhibition of this enzyme leads to an increase in the concentration of GABA in the brain, which can enhance inhibitory neurotransmission. nih.govpatsnap.com This mechanism is a key therapeutic strategy for conditions such as epilepsy. nih.govpatsnap.com

The structure of this compound, featuring a chlorine atom at the second carbon position, suggests that it may act as an inhibitor of GABA-T. The introduction of a halogen atom can influence the molecule's binding affinity and reactivity within the enzyme's active site. researchgate.net While specific kinetic data for this compound is not available, studies on similar halogenated amino acids have shown a range of biological activities, including antimicrobial properties. mdpi.com

The potential interaction of this compound with GABA-T can be contextualized by examining known inhibitors of this enzyme. These inhibitors are broadly classified based on their mechanism of action and chemical structure.

Table 1: Known Inhibitors of GABA Aminotransferase (GABA-T)

InhibitorMechanism of ActionChemical Class
VigabatrinIrreversible inhibitorAcid Halide Analogue
GabaculineMechanism-based inactivatorCyclic Amino Acid
Ethanolamine-O-sulfateEnzyme inhibitorAmino Acid Analogue
Aminooxyacetic acidNon-specific enzyme inhibitorCarboxylic Acid
Valproic acidEnzyme inhibitorCarboxylic Acid

This table presents examples of well-characterized GABA-T inhibitors to provide a comparative context for the potential action of this compound. There is no direct research data confirming the inhibitory activity of this compound on GABA-T.

Further research, including in vitro enzyme assays and metabolomic studies in model organisms, would be necessary to elucidate the precise biochemical pathway perturbations induced by this compound. Such studies would need to determine its affinity for GABA-T, its mechanism of inhibition (e.g., competitive, non-competitive, or irreversible), and its effects on the broader metabolic network.

Theoretical and Computational Chemistry Studies on 4 Amino 2 Chlorobutanoic Acid

Quantum Chemical Investigations of Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-amino-2-chlorobutanoic acid at the atomic level. These methods, primarily Density Functional Theory (DFT) and ab initio calculations, can elucidate the most stable three-dimensional arrangements of the atoms (conformations) and the distribution of electrons within the molecule.

Molecular Conformation: The presence of a chiral center at the second carbon (C2) and the flexible four-carbon chain suggests that this compound can exist in various conformations. The relative energies of these conformers are influenced by a delicate balance of steric hindrance, intramolecular hydrogen bonding (e.g., between the amino and carboxyl groups), and electrostatic interactions involving the electronegative chlorine atom.

Computational studies on similar amino acids and halogenated alkanoic acids typically employ methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) to perform a potential energy surface scan. researchgate.netbiointerfaceresearch.comresearchgate.net This involves systematically rotating the dihedral angles of the molecule's backbone to identify all possible low-energy conformers. The results of such an analysis would provide key geometric parameters for each stable conformer.

Illustrative Geometric Parameters for a Hypothetical Conformer of this compound

Parameter Predicted Value
C-C Bond Lengths 1.52 - 1.54 Å
C-N Bond Length ~1.47 Å
C-Cl Bond Length ~1.78 Å
C=O Bond Length ~1.21 Å
C-O Bond Length ~1.35 Å
Dihedral Angle (H-N-C2-C3) Varies with conformation

Electronic Structure: The electronic properties of this compound, which are critical for its reactivity, can also be investigated using quantum chemical methods. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. epj-pv.orgnih.gov

The introduction of a chlorine atom is expected to have a significant impact on the electronic structure. Its electron-withdrawing nature would likely lower the energy of both the HOMO and LUMO compared to its non-chlorinated counterpart, 4-aminobutanoic acid. Natural Bond Orbital (NBO) analysis can further quantify the charge distribution across the molecule, highlighting the partial positive and negative charges on different atoms and revealing the nature of the intramolecular interactions. biointerfaceresearch.com

Hypothetical Electronic Properties of this compound

Property Predicted Value/Observation
HOMO Energy Lowered by the inductive effect of chlorine
LUMO Energy Lowered by the inductive effect of chlorine
HOMO-LUMO Gap Potentially altered, influencing reactivity
Dipole Moment Expected to be significant due to polar groups

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is an invaluable tool for elucidating the step-by-step processes of chemical reactions, including identifying transition states and calculating activation energies. For this compound, several reaction types could be of interest for such studies.

One important reaction pathway for amino acids is deamination. researchgate.net Theoretical studies can model the mechanism of this reaction, for example, by investigating the role of water molecules in assisting proton transfer steps. acs.org By mapping the potential energy surface of the reaction, the most favorable pathway can be determined.

Another area of investigation could be the reaction of this compound with other molecules. For instance, its reaction with radicals or its potential to undergo cyclization could be modeled. dominican.edursc.org Computational methods can predict the activation barriers for these reactions, providing insights into their feasibility and kinetics. nist.gov

The general approach for modeling these reactions involves:

Locating Reactants and Products: The geometries of the starting materials and products are optimized.

Identifying Transition States: Sophisticated algorithms are used to find the geometry of the highest energy point along the reaction coordinate, known as the transition state.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that the identified transition state correctly connects the reactants and products.

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Frameworks for Related Analogues and Their Methodological Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or toxicity. wikipedia.orgnih.gov While no specific QSAR/QSTR models for this compound are documented, the methodologies for developing such models for its analogues are well-established. nih.govresearchgate.net

The development of a QSAR/QSTR model involves several key steps: researchgate.netdrugdesign.org

Data Set Compilation: A collection of structurally related compounds with experimentally determined activities or toxicities is assembled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices.

3D Descriptors: Molecular shape, surface area, volume.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, partial charges.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines) are used to build a mathematical relationship between the descriptors and the activity/toxicity. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For analogues of this compound, key descriptors in a QSAR/QSTR model might include those related to hydrophobicity (logP), electronic effects (due to the chlorine and amino/carboxyl groups), and steric properties. The development of such models can aid in predicting the biological effects of untested but structurally similar compounds, thereby guiding future research and minimizing the need for extensive experimental testing. mdpi.comnih.gov

Future Research Directions and Potential Applications in Academic Chemistry

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies is a cornerstone of chemical research. For a compound like 4-Amino-2-chlorobutanoic acid to be readily accessible for research purposes, the development of efficient, scalable, and sustainable synthetic routes is paramount. Future research in this area is likely to focus on several key aspects:

Asymmetric Synthesis: The presence of a stereocenter at the C-2 position necessitates the development of enantioselective synthetic methods to obtain optically pure isomers. nih.gov Chiral catalysts and auxiliaries could be employed to achieve high levels of stereocontrol, which is crucial for applications in drug discovery where enantiomers often exhibit different biological activities. nih.gov

Biocatalysis: The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. nih.govnih.gov Future research could explore the use of enzymes such as aminotransferases or halogenases to synthesize this compound or its precursors from readily available starting materials. mdpi.comresearchgate.net Enzymatic methods often proceed under mild reaction conditions and can offer excellent enantioselectivity, aligning with the principles of sustainable chemistry. frontiersin.org

Catalytic Methods: The development of novel catalytic systems, for instance, employing transition metals, could enable more efficient and atom-economical syntheses. acs.org Research could focus on catalytic C-H activation or amination reactions to introduce the required functional groups onto a simple hydrocarbon backbone.

A comparative table of potential synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesPotential Challenges
Asymmetric Catalysis High enantioselectivity, potential for scalability. nih.govCatalyst cost and sensitivity, optimization of reaction conditions.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. nih.govfrontiersin.orgEnzyme stability and availability, substrate scope limitations.
Novel Catalytic Methods High efficiency, atom economy. acs.orgCatalyst development, functional group tolerance.

Exploration of Advanced Building Block Applications in Drug Discovery Research (excluding clinical)

Non-proteinogenic amino acids are invaluable tools in drug discovery as they can be used to create novel peptide and non-peptide structures with enhanced pharmacological properties. namiki-s.co.jpnih.gov this compound, with its distinct functional groups, can serve as a versatile building block in several ways: lifechemicals.comnbinno.com

Scaffold for Peptidomimetics: The amino acid backbone allows for its incorporation into peptide chains. The chlorine atom can introduce conformational constraints or act as a handle for further functionalization, potentially leading to peptides with increased stability against enzymatic degradation. nih.gov

Synthesis of Heterocyclic Compounds: The reactive functionalities of this compound can be utilized in intramolecular cyclization reactions to construct a variety of heterocyclic scaffolds, which are prevalent in many biologically active molecules.

Introduction of a Pharmacophore: The chloro-substituted butanoic acid moiety could itself act as a key interacting group (pharmacophore) within a drug candidate, binding to specific pockets in target proteins. acs.org

The table below outlines potential applications of this compound as a building block:

Application AreaRationalePotential Outcome
Peptidomimetics Introduction of conformational rigidity and metabolic stability. nih.govPeptides with enhanced therapeutic potential.
Heterocycle Synthesis Versatile precursor for cyclization reactions.Access to novel chemical space for drug discovery.
Fragment-Based Drug Design The chloro-substituted fragment may exhibit binding to target proteins.Identification of new starting points for lead optimization.

Deeper Mechanistic Elucidation of Biological Activities

While the primary focus of this article is on the chemical aspects of this compound, understanding its potential biological activities is crucial for guiding its application in medicinal chemistry. Future research should aim to elucidate the mechanisms by which this compound and its derivatives might exert biological effects.

Enzyme Inhibition Studies: The structural similarity of this compound to natural amino acids suggests that it could act as an inhibitor of enzymes involved in amino acid metabolism. The chlorine atom could play a key role in binding to the enzyme's active site.

Interaction with Biological Macromolecules: Studies could be conducted to investigate the binding of this compound to proteins and nucleic acids. The chlorine substituent can influence the binding affinity and specificity. eurochlor.org

Cellular Pathway Modulation: Research could explore the effects of this compound on various cellular signaling pathways. Understanding these effects at a molecular level is essential for identifying potential therapeutic targets.

A summary of potential research areas for mechanistic studies is provided below:

Research AreaObjectiveMethodologies
Enzyme Inhibition Identify specific enzyme targets and determine the mode of inhibition.Enzyme kinetics, structural biology (X-ray crystallography, NMR).
Macromolecular Interactions Characterize the binding to proteins and DNA/RNA.Isothermal titration calorimetry, surface plasmon resonance, NMR spectroscopy.
Cellular Effects Investigate the impact on cellular processes and signaling pathways.Cell-based assays, proteomics, transcriptomics.

Integration with Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into the design of chemical syntheses to minimize environmental impact. ijrpc.comresearchgate.net Future research on the synthesis of this compound should prioritize the adoption of these principles: acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.org

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of this compound. mdpi.com

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. greentech.fr For example, using water as a solvent where possible. greentech.fr

Energy Efficiency: Developing synthetic methods that can be performed at ambient temperature and pressure to reduce energy consumption.

The following table highlights the application of green chemistry principles to the synthesis of this compound:

Green Chemistry PrincipleApplication in Synthesis
Atom Economy Favoring addition and rearrangement reactions over substitution and elimination reactions. acs.org
Renewable Feedstocks Utilizing starting materials derived from biomass. mdpi.com
Safer Solvents Employing water or other green solvents in synthetic steps. greentech.fr
Energy Efficiency Developing catalytic processes that operate under mild conditions.

Q & A

Q. How can this compound serve as a precursor in pharmaceutical intermediate synthesis?

  • Methodological Answer : The compound’s reactive sites (NH₂, Cl, COOH) enable derivatization:
  • Peptide Coupling : Use EDCI/HOBt to link the carboxylic acid to amines, forming amide bonds.
  • Nucleophilic Substitution : Replace Cl with thiols or alkoxides in SN₂ reactions (K₂CO₃ in DMF, 60°C).
  • Protection/Deprotection Strategies : Boc-protect the amino group before functionalizing the chloro position .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.